1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
Overview
Description
4,2'-dihydroxychalcone is a member of the class of chalcones that is trans-chalcone hydroxylated at C-2' and C-4.
Mechanism of Action
2’,4-Dihydroxychalcone, also known as 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one or 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a bioactive flavonoid with a wide range of therapeutic potential .
Target of Action
The primary target of 2’,4-Dihydroxychalcone is HlyU, a master virulence regulator in Vibrio vulnificus . It also exhibits inhibitory effects on Hsp90, a molecular chaperone that plays a key role in protein folding and stability .
Mode of Action
2’,4-Dihydroxychalcone interacts with its targets by binding to the ATPase domain of Hsp90 . This interaction inhibits the binding of HlyU to the P rtxA1 promoter, thereby reducing the expression of major toxin networks .
Biochemical Pathways
The compound affects the Hsp90-calcineurin pathway . By inhibiting HlyU, it reduces the expression of virulence factors under its control, similar to the hlyU deletion mutant . This leads to a decrease in the hemolytic activity of V. vulnificus .
Pharmacokinetics
Chalcones in general are known for their low redox potential and greater chance of undergoing electron transfer reactions .
Result of Action
The result of 2’,4-Dihydroxychalcone’s action is a significant reduction in the virulence and infection potential of V. vulnificus . It also exhibits synergistic effects against E. coli by reducing membrane permeability .
Action Environment
The action of 2’,4-Dihydroxychalcone can be influenced by environmental factors. For instance, it has been found to be effective in the presence of nalidixic acid, exhibiting synergistic effects against E. coli . .
Biochemical Analysis
Biochemical Properties
2’,4-Dihydroxychalcone has been shown to interact with various enzymes and proteins. It has demonstrated potent in vitro antileishmanial activity . It also has the ability to inhibit COX-1 and COX-2 enzymes . The compound has been found to have a moderate to potential ability to reduce blood sugar .
Cellular Effects
2’,4-Dihydroxychalcone has significant effects on various types of cells and cellular processes. It has been found to potently inhibit proliferation and induce apoptosis in PC‑3 human prostate cancer cells in a dose-dependent manner . It also reduces the hemolytic activity of Vibrio vulnificus .
Molecular Mechanism
At the molecular level, 2’,4-Dihydroxychalcone exerts its effects through various mechanisms. It has been found to specifically target HlyU, a master virulence regulator in Vibrio vulnificus, and inhibit its binding to the P rtxA1 promoter . It also induces apoptosis in PC‑3 cells via upregulation of PTEN and p27Kip1, which results in cell cycle arrest in G0/G1 phase, activation of caspase‑3/‑7 and induction of apoptosis .
Temporal Effects in Laboratory Settings
The effects of 2’,4-Dihydroxychalcone over time in laboratory settings have been studied. It has been found that the compound’s effects are approximately 90% diffusion-controlled at pH 7.5 .
Dosage Effects in Animal Models
In animal models, the effects of 2’,4-Dihydroxychalcone vary with different dosages. For example, in male mice with type 2 diabetes, at doses of 200–300 mg/kg/day, 2′,4′-dihydroxychalcone exhibited a hypoglycemic effect comparable to that of metformin, an antidiabetic drug .
Metabolic Pathways
2’,4-Dihydroxychalcone is involved in various metabolic pathways. It is a vital intermediate substance in the biosynthetic pathway of flavonoids .
Subcellular Localization
Chalcone isomerase, an enzyme involved in the biosynthesis of flavonoids and related to chalcones, has been found in the cytoplasm, cell wall, and nucleus of grapevine vegetable tissues .
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPJTMCJNPRZGF-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Maybridge MSDS] | |
Record name | 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10486 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13323-66-5 | |
Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13323-66-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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